(+/-)-4-Methanesulfinylphenethyl bromide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H11BrOS |
|---|---|
Molecular Weight |
247.15 g/mol |
IUPAC Name |
1-(2-bromoethyl)-4-methylsulfinylbenzene |
InChI |
InChI=1S/C9H11BrOS/c1-12(11)9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3 |
InChI Key |
KADKUKQFTFTEHS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)CCBr |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Properties of Racemic 4-Methanesulfinylphenethyl Bromide
Introduction
In the landscape of modern synthetic chemistry and drug development, the strategic incorporation of specific functional groups is paramount to tailoring the physicochemical and pharmacological properties of novel molecular entities. Among these, the sulfoxide group stands out for its unique stereoelectronic characteristics. This guide provides a comprehensive technical overview of racemic 4-methanesulfinylphenethyl bromide, a compound that marries the reactivity of a phenethyl bromide with the chirality and polarity of a sulfoxide.
This document is intended for researchers, medicinal chemists, and drug development professionals. It will delve into the synthesis, characterization, reactivity, and potential applications of this compound, offering field-proven insights into its handling and utility as a versatile chemical intermediate. The racemic nature of this compound is of particular interest, as many chiral drug candidates are initially evaluated as racemates to streamline early-stage structure-activity relationship (SAR) studies before committing to the more resource-intensive synthesis of single enantiomers.[1]
Chemical Structure and Stereochemistry
Racemic 4-methanesulfinylphenethyl bromide possesses a unique structure featuring a chiral sulfoxide center and a reactive bromoethyl side chain attached to a benzene ring.
Molecular Structure:
Caption: Chemical structure of 4-methanesulfinylphenethyl bromide.
Chirality at the Sulfur Center
The sulfoxide functional group in this molecule is chiral. The sulfur atom is bonded to four different groups when considering the lone pair of electrons: the oxygen atom, the methyl group, the phenyl ring, and a lone pair of electrons. This arrangement results in a tetrahedral electron-pair geometry and a trigonal pyramidal shape.[2]
When the two organic residues attached to the sulfur are dissimilar (in this case, a methyl group and the substituted phenyl ring), the sulfur atom becomes a stereocenter.[2] Consequently, 4-methanesulfinylphenethyl bromide exists as a pair of enantiomers, (R)- and (S)-4-methanesulfinylphenethyl bromide.
The energy barrier for the inversion of the stereocenter in sulfoxides is high enough to ensure optical stability at room temperature, meaning the rate of racemization is slow.[2] This stability is a key feature, making sulfoxides valuable as chiral auxiliaries and in the design of stereospecific drugs.
Synthesis and Purification
A common and effective method for the synthesis of aryl sulfoxides is the controlled oxidation of the corresponding sulfide. This approach prevents over-oxidation to the sulfone.
Proposed Synthetic Pathway
The synthesis of racemic 4-methanesulfinylphenethyl bromide can be achieved by the oxidation of 4-(methylthio)phenethyl bromide. A variety of oxidizing agents can be employed, with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or an Oxone-KBr combination being suitable choices for selective oxidation.[3]
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Oxidation of 4-(methylthio)phenethyl bromide
-
Step 1: Dissolution: Dissolve 1.0 equivalent of 4-(methylthio)phenethyl bromide in a suitable solvent such as dichloromethane (DCM) or methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.
-
Step 2: Addition of Oxidant: Slowly add a solution of the oxidizing agent (e.g., 1.1 equivalents of m-CPBA) dissolved in the same solvent to the reaction mixture. The slow addition and low temperature are crucial to control the exothermicity of the reaction and prevent over-oxidation to the corresponding sulfone.
-
Step 3: Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Step 4: Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (if using m-CPBA) or sodium thiosulfate to neutralize excess oxidant.
-
Step 5: Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Step 6: Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Step 7: Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure racemic 4-methanesulfinylphenethyl bromide.
Physicochemical Properties
While specific experimental data for this exact compound is not widely published, its properties can be reliably predicted based on its constituent functional groups and similar known compounds like 4-methylphenethyl bromide and 4-methoxyphenethyl bromide.[4]
| Property | Predicted Value / Description | Rationale |
| Molecular Formula | C₉H₁₁BrOS | Derived from the chemical structure. |
| Molecular Weight | 247.15 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for functionalized aromatic compounds of this molecular weight. |
| Solubility | Soluble in organic solvents (DMSO, DCM, Ethyl Acetate); sparingly soluble in water. | The polar sulfoxide group enhances polarity, but the aromatic ring and alkyl bromide chain confer significant nonpolar character. |
| Polarity | Polar | The S=O bond is highly polarized, making the molecule significantly more polar than its sulfide precursor.[2] |
| Boiling Point | > 100 °C at reduced pressure | Expected to be higher than related compounds like 4-methylphenethyl bromide (100-101 °C / 9 mmHg) due to increased polarity and molecular weight. |
| Density | ~1.4 g/mL | Expected to be denser than water, similar to other brominated aromatic compounds.[4] |
Spectroscopic Characterization
Unambiguous identification of 4-methanesulfinylphenethyl bromide relies on a combination of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals:
-
A singlet for the methyl protons (CH₃-S(O)-) around δ 2.7-3.0 ppm.
-
Two multiplets for the diastereotopic methylene protons of the ethyl chain (-CH₂CH₂Br), likely between δ 3.0-3.8 ppm.
-
A pair of doublets in the aromatic region (δ 7.2-7.8 ppm) corresponding to the AA'BB' system of the para-substituted benzene ring.
-
-
¹³C NMR: The carbon spectrum will corroborate the structure:
-
A signal for the methyl carbon around δ 40-45 ppm.
-
Signals for the two ethyl carbons.
-
Four signals in the aromatic region, with the carbon attached to the sulfoxide group being significantly affected. The chemical shifts can be used to distinguish between diastereoisomeric sulfoxides in more complex systems.[5]
-
-
¹⁷O and ³³S NMR: While less common, these techniques can provide direct information about the electronic environment of the oxygen and sulfur atoms in the sulfoxide group.[6][7][8]
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum will be a strong absorption band corresponding to the S=O stretching vibration, typically appearing in the range of 1030-1070 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity.
Reactivity and Chemical Behavior
The reactivity of this molecule is dictated by its two primary functional groups: the sulfoxide and the bromoethyl chain.
Reactions at the Sulfoxide Center
-
Reduction: The sulfoxide can be reduced back to the corresponding sulfide using various reducing agents.
-
Oxidation: Further oxidation, for instance with a stronger oxidizing agent or under harsher conditions, will yield the corresponding sulfone (4-methanesulfonylphenethyl bromide).[9]
-
C-H Functionalization Director: The sulfoxide group is a classical directing group for the metalation and functionalization of C-H bonds, offering pathways for further derivatization of the aromatic ring.[10]
-
Pummerer-type Reactions: Under activating conditions (e.g., with acetic anhydride), aryl sulfoxides can undergo reactions that functionalize the aromatic ring.[11]
Reactions at the Bromoethyl Chain
The primary bromide is a good leaving group, making the benzylic-like carbon susceptible to:
-
Nucleophilic Substitution (Sₙ2): The bromide can be readily displaced by a wide range of nucleophiles (e.g., azides, cyanides, amines, alkoxides) to introduce new functional groups. This is a primary utility of this compound as a synthetic intermediate.
-
Elimination Reactions: Treatment with a strong, non-nucleophilic base can lead to elimination to form 4-methanesulfinylstyrene.
Stability and Storage
Sulfoxide-containing compounds are generally stable.[9] However, solutions in DMSO should be stored with care, as the stability can be affected by factors like water content and exposure to light over long periods.[12][13] For long-term storage, it is advisable to keep the neat compound in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation or hydrolysis.
Potential Applications in Research and Drug Development
Racemic 4-methanesulfinylphenethyl bromide is not an end-product but a valuable intermediate for chemical synthesis and medicinal chemistry.
-
Synthetic Building Block: The bromoethyl group serves as a reactive handle for coupling with other molecules to build more complex structures.
-
Introduction of the Sulfoxide Moiety: This compound allows for the direct incorporation of the 4-methanesulfinylphenyl moiety into a target molecule. Sulfoxides are often used in drug design to enhance aqueous solubility, act as hydrogen bond acceptors, and modulate metabolic profiles.
-
Pro-drug Design: The sulfoxide group can be used in pro-drug strategies, where it is bioreduced in vivo to the more lipophilic sulfide. This is particularly relevant in designing hypoxia-activated cytotoxins.[14]
-
Early-Stage SAR Studies: As a racemic mixture, it is a cost-effective tool for initial biological screening.[1] If promising activity is found, the synthesis can then be advanced to produce and test the individual enantiomers to identify the eutomer (the more active enantiomer) and explore potential differences in efficacy and toxicity.
Toxicology and Safety
Specific toxicological data for racemic 4-methanesulfinylphenethyl bromide is not available. General precautions for handling organobromine and organosulfur compounds should be followed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toxicity Profile (Inferred):
-
Organobromine compounds can be alkylating agents and should be handled as potentially toxic and irritant.
-
Sulfoxides themselves are generally of low toxicity; for example, Dimethyl Sulfoxide (DMSO) is a widely used solvent.[15] However, the overall toxicity will be influenced by the entire molecular structure. Some aromatic sulfoxides have been investigated for cytotoxic effects.[14]
-
Metabolism of sulfoxides can occur in vivo.[16]
-
Always consult the Safety Data Sheet (SDS) for any chemical before use.
Conclusion
Racemic 4-methanesulfinylphenethyl bromide is a strategically designed chemical intermediate that offers a confluence of useful properties for the research scientist. Its chiral sulfoxide center provides polarity and stereochemical interest, while the reactive primary bromide allows for versatile downstream functionalization. This guide has outlined its structure, a reliable synthetic pathway, and its key physicochemical and reactive properties. Its utility as a building block in medicinal chemistry and materials science makes it a valuable compound for the synthesis of novel and complex molecular architectures. Understanding the properties detailed herein will enable researchers to effectively harness its potential in their synthetic endeavors.
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An In-depth Technical Guide to 4-Methanesulfinylphenethyl Bromide
A Note on Nomenclature: Initial searches for "4-Methanesulfinylphenethyl bromide" did not yield a known chemical entity. This guide will focus on the closely related and commercially available compound, 4-Methylphenethyl bromide , which is likely the intended subject of interest. This document will provide a comprehensive overview of its chemical properties, synthesis, and applications, particularly for researchers, scientists, and professionals in drug development.
Core Compound Identification and Properties
4-Methylphenethyl bromide is an organobromine compound that serves as a valuable building block in organic synthesis. Its structure features a phenethyl group with a methyl substituent at the para position of the benzene ring and a bromine atom attached to the ethyl side chain.
Chemical Formula and Molecular Weight
The chemical formula for 4-Methylphenethyl bromide is C₉H₁₁Br.[1][2] Its molecular weight is 199.09 g/mol .[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of 4-Methylphenethyl bromide is presented in the table below.
| Property | Value | Source |
| CAS Number | 6529-51-7 | [1] |
| Linear Formula | CH₃C₆H₄CH₂CH₂Br | |
| Appearance | Clear, colorless oil | [3] |
| Density | 1.306 g/mL at 25 °C | [2] |
| Boiling Point | 100-101 °C at 9 mmHg | |
| Refractive Index | n20/D 1.550 | |
| Flash Point | 110 °C (closed cup) |
Structural Representation
The two-dimensional structure of 4-Methylphenethyl bromide is depicted below.
Caption: 2D Structure of 4-Methylphenethyl bromide.
Synthesis and Mechanistic Insights
The synthesis of 4-Methylphenethyl bromide can be achieved through several established organic chemistry methodologies. A common and effective approach involves the bromination of 4-methylphenethyl alcohol.
Synthetic Pathway
The overall synthetic transformation is illustrated in the following diagram:
Caption: Synthetic pathway for 4-Methylphenethyl bromide.
Detailed Experimental Protocol
Materials:
-
4-Methylphenethyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylphenethyl alcohol in anhydrous diethyl ether.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by slowly pouring the mixture over ice.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to yield pure 4-Methylphenethyl bromide as a colorless oil.[3]
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvents: Phosphorus tribromide reacts violently with water.
-
Controlled Addition at Low Temperature: The reaction is exothermic, and slow addition at 0 °C helps to control the reaction rate and prevent the formation of byproducts.
-
Aqueous Workup: The washing steps are crucial to remove unreacted reagents and acidic byproducts. Sodium bicarbonate neutralizes any remaining acid.
Role in Drug Discovery and Development
Organobromine compounds, such as 4-Methylphenethyl bromide, are important intermediates in the synthesis of pharmaceuticals. The presence of the bromine atom provides a reactive handle for various coupling reactions, while the methyl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule.
The "Magic Methyl" Effect
The introduction of a methyl group, often referred to as the "magic methyl" effect in medicinal chemistry, can have profound and sometimes unpredictable effects on a drug candidate's properties.[4] These effects can include:
-
Increased Potency: The methyl group can enhance binding to the target protein through favorable hydrophobic interactions.
-
Improved Metabolic Stability: A strategically placed methyl group can block sites of metabolic attack by cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
Enhanced Selectivity: The steric bulk of the methyl group can favor binding to the desired target over off-targets.
Bromine in Medicinal Chemistry
The bromine atom in 4-Methylphenethyl bromide is a versatile functional group for drug design.[5] Its utility stems from:
-
Leaving Group Ability: Bromide is an excellent leaving group in nucleophilic substitution reactions, allowing for the facile introduction of other functional groups.
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.[5]
-
Bioisosteric Replacement: Bromine can be used as a bioisostere for other groups to modulate a compound's physicochemical properties.
The combination of the "magic methyl" and the reactive bromide in one molecule makes 4-Methylphenethyl bromide a valuable starting material for the synthesis of a diverse range of biologically active compounds.
Spectroscopic Characterization
The structure of 4-Methylphenethyl bromide can be confirmed using various spectroscopic techniques. While a complete, curated set of spectra is not publicly available, the expected spectral features are outlined below.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - Aromatic protons (AA'BB' system) in the range of 7.0-7.3 ppm. - A singlet for the methyl group protons around 2.3 ppm. - Two triplets for the ethyl side chain protons, one around 3.0 ppm (CH₂ adjacent to the aromatic ring) and another around 3.5 ppm (CH₂ adjacent to the bromine). |
| ¹³C NMR | - Aromatic carbon signals between 125-140 ppm. - A signal for the methyl carbon around 21 ppm. - Signals for the ethyl side chain carbons, one around 38 ppm (CH₂) and another around 33 ppm (CH₂Br). |
| IR Spectroscopy | - C-H stretching of the aromatic ring just above 3000 cm⁻¹. - C-H stretching of the alkyl groups just below 3000 cm⁻¹. - C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region. - A C-Br stretching absorption in the fingerprint region (typically 500-600 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. |
Safety and Handling
4-Methylphenethyl bromide is classified as a hazardous substance. It is an acute toxicant if swallowed, causes skin irritation, and may cause respiratory irritation. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.
Conclusion
4-Methylphenethyl bromide is a key synthetic intermediate with significant applications in organic synthesis and drug discovery. Its unique combination of a reactive bromide and a strategically placed methyl group makes it a valuable precursor for the development of novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in a research and development setting.
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Comparative Technical Analysis: 4-Methanesulfinyl vs. 4-Methanesulfonyl Phenethyl Bromide
Topic: Difference between 4-methanesulfinyl and 4-methanesulfonyl phenethyl bromide Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the landscape of medicinal chemistry, the precise modulation of oxidation states on sulfur-containing pharmacophores is a critical tool for optimizing drug efficacy, metabolic stability, and solubility. This guide provides an in-depth technical comparison between 4-methanesulfinyl phenethyl bromide (the sulfoxide) and 4-methanesulfonyl phenethyl bromide (the sulfone).
While both compounds serve as electrophilic building blocks for introducing phenethyl side chains—a common motif in opioids, anti-arrhythmics, and COX-2 inhibitors—they exhibit divergent physicochemical properties, stereochemical implications, and metabolic fates. This whitepaper analyzes these differences to guide synthetic strategy and lead optimization.
Structural & Electronic Profiling
The core difference lies in the oxidation state of the sulfur atom, which dictates the electronic environment of the aromatic ring and the stereochemistry of the molecule.
Electronic Character (Hammett Substituent Constants)
The sulfonyl group (
| Property | 4-Methanesulfinyl ( | 4-Methanesulfonyl ( | Impact |
| Geometry | Pyramidal Sulfur | Tetrahedral Sulfur | Sulfoxide creates a chiral center; Sulfone is achiral. |
| Hammett | 0.49 | 0.72 | Sulfone deactivates the ring more strongly against electrophilic attack. |
| Hammett | 0.52 | 0.60 | Inductive withdrawal is higher in the sulfone. |
| Dipole Moment | ~3.9 D | ~4.5 D | Sulfones are generally more polar but often less water-soluble due to crystal lattice energy. |
Stereochemical Implications (Critical)
-
Sulfoxide (Chiral): The sulfur atom in the sulfoxide moiety carries a lone pair, creating a stable chiral center.[1][2] Unless synthesized via asymmetric oxidation (e.g., Kagan or Sharpless methods), 4-methanesulfinyl phenethyl bromide exists as a racemic mixture .
-
Drug Development Risk: Using a racemic intermediate introduces a chiral center early in the synthesis, potentially leading to diastereomeric mixtures if the drug has other chiral centers. This complicates separation and regulatory approval.
-
-
Sulfone (Achiral): The sulfone group is symmetric (
local symmetry). It introduces no stereochemical complexity.
Synthetic Pathways & Selectivity
The synthesis of these compounds typically proceeds from the common precursor 4-(methylthio)phenethyl alcohol or its bromide equivalent. The challenge lies in selective oxidation.
Oxidation Workflow
The oxidation state is controlled by the stoichiometric equivalent of the oxidant and the reaction temperature.
Figure 1: Stepwise oxidation pathway controlling sulfur oxidation state.
Protocol Considerations
-
To Sulfoxide: Sodium periodate (
) in aqueous methanol at 0°C is the gold standard for preventing over-oxidation. -
To Sulfone: Hydrogen peroxide (
) with catalytic sodium tungstate or simply -CPBA (2.2 equivalents) ensures complete conversion to the sulfone.
Reactivity Profile
Nucleophilic Substitution ( )
Both compounds are used primarily to alkylate amines (e.g., piperidines, piperazines) to form bioactive cores.
-
Reactivity: The sulfone derivative is slightly more reactive toward nucleophilic attack at the bromide position due to the stronger inductive electron-withdrawing effect (
), which destabilizes the transition state less than it destabilizes the ground state, or simply by making the carbon slightly more electropositive. -
Side Reactions:
-
Sulfoxide:[1][2][3] Susceptible to the Pummerer Rearrangement if treated with acylating agents (e.g., acetic anhydride) or strong Lewis acids, leading to
-functionalization adjacent to the sulfur. -
Sulfone: Highly robust. Resistant to oxidation, reduction (under standard conditions), and rearrangement.
-
Metabolic Fate (The Prodrug Concept)
In vivo, these moieties undergo interconversion, often exploited in prodrug design.
Figure 2: Metabolic cycling of sulfoxides. Sulfones are typically metabolic dead-ends.
-
Sulfoxides are often more water-soluble and can be reduced back to sulfides or oxidized to sulfones in the liver (CYP450 dependent).
-
Sulfones are generally excreted unchanged or undergo ring hydroxylation. They are often the "active" species in vivo if the sulfoxide is administered (e.g., Sulindac).
Experimental Protocols
Synthesis of 4-Methanesulfonyl Phenethyl Bromide (Sulfone)
Target CAS: 214614-62-7 (Analogous)[4]
Reagents:
-
4-(Methylthio)phenethyl bromide (1.0 eq)
-
Oxone® (Potassium peroxymonosulfate) (1.5 eq)
-
Methanol/Water (1:1 v/v)
Procedure:
-
Dissolve 4-(methylthio)phenethyl bromide in MeOH/Water.
-
Add Oxone® portion-wise at room temperature (exothermic reaction).
-
Stir for 4 hours. Monitor via TLC (Polarity shift: Sulfide (Non-polar)
Sulfone (Polar)). -
Quench with aqueous sodium bisulfite.
-
Extract with dichloromethane (DCM). Wash with brine.
-
Purification: Recrystallization from EtOH typically yields high-purity sulfone as a white solid.
Synthesis of 4-Methanesulfinyl Phenethyl Bromide (Sulfoxide)
Target: Racemic mixture
Reagents:
-
4-(Methylthio)phenethyl bromide (1.0 eq)
-
Sodium Periodate (
) (1.1 eq) -
Water/Acetonitrile
Procedure:
-
Cool the solution of sulfide in Acetonitrile/Water to 0°C.
-
Add
slowly. -
Stir at 0°C for 12 hours. Do not heat , as this promotes sulfone formation.
-
Filter the precipitate (
). -
Extract filtrate with Chloroform.
-
Note: The product is a low-melting solid or oil and is hygroscopic.
Regulatory & Safety Note
Precursor Warning: Phenethyl bromide derivatives are structurally related to precursors used in the illicit synthesis of fentanyl and its analogs (e.g., via alkylation of 4-anilino-N-phenethylpiperidine). While the 4-methylsulfonyl/sulfinyl variants are distinct and primarily used for legitimate research (e.g., selective COX-2 inhibitors, anti-arrhythmics like Dofetilide/Sotalol analogs), researchers must maintain strict inventory control and awareness of "List I" chemical regulations depending on jurisdiction.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Madesclaire, M. (1986). Synthesis of sulfoxides by oxidation of thioethers. Tetrahedron, 42(20), 5459-5495. Link
- Carrupt, P. A., et al. (2020). Pyridyl Sulfoxides and Sulfones: Synthesis and Physicochemical Properties. Journal of Medicinal Chemistry. (General reference for sulfoxide/sulfone properties in drug design).
-
U.S. Drug Enforcement Administration. (2024). Phenethyl Bromide: Control as a List I Chemical. Federal Register. Link
Sources
- 1. Sulfoxide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Methodological & Application
Application Note: Chemoselective Oxidation of Sulfide to Sulfoxide in Phenethyl Bromides
Executive Summary
The selective oxidation of sulfides to sulfoxides is a pivotal transformation in medicinal chemistry, particularly when the substrate contains sensitive functionalities like alkyl halides. Phenethyl bromides present a unique challenge due to the lability of the carbon-bromine bond (susceptible to nucleophilic displacement) and the acidity of the benzylic protons (susceptible to elimination).
This guide details two validated protocols for the chemoselective oxidation of sulfides to sulfoxides in phenethyl bromide substrates. Protocol A utilizes Sodium Periodate (
Chemical Context & Mechanistic Challenges[1][2]
The Selectivity Problem
The primary challenge in oxidizing a sulfide (
Substrate-Specific Risks: Phenethyl Bromides
Phenethyl bromides introduce two critical failure modes during oxidation:
-
Elimination (Styrene Formation): The
-protons relative to the bromine are benzylic and acidic. Basic conditions or elevated temperatures can trigger E2 elimination, yielding styrenes. -
Nucleophilic Substitution (
): The sulfoxide oxygen is nucleophilic. In intramolecular scenarios or high concentrations, it can displace the bromide, leading to decomposition or cyclic sulfoxonium salts.
Reaction Pathway Visualization
The following diagram illustrates the desired pathway versus competitive side reactions.
Figure 1: Reaction pathway showing the kinetic competition between sulfoxide formation (
Methodology A: Sodium Periodate ( ) Oxidation
Best for: High-value substrates requiring strict stoichiometric control; avoiding over-oxidation at all costs.
Rationale
Sodium periodate is a mild oxidant that reacts via a polar mechanism. In aqueous organic solvents (MeOH/H2O), the reaction is strictly second-order (first order in sulfide, first order in periodate). By limiting the oxidant to 1.05 equivalents and maintaining low temperatures,
Protocol
Reagents:
-
Substrate: Phenethyl bromide sulfide derivative (1.0 equiv)
-
Oxidant: Sodium Periodate (
, 1.05 equiv) -
Solvent: Methanol : Water (1:1 to 4:1 ratio, depending on solubility)
Step-by-Step:
-
Dissolution: Dissolve the sulfide substrate in Methanol (0.1 M concentration). Ensure complete solvation.
-
Oxidant Preparation: Dissolve
(1.05 equiv) in the minimum amount of water necessary. -
Addition: Cool the substrate solution to 0°C (ice bath). Add the aqueous
solution dropwise over 10–15 minutes.-
Note: A white precipitate (
) often forms; this is normal.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/HPLC.
-
Typical time: 2–12 hours.
-
-
Quenching: No chemical quench is usually needed if stoichiometry is precise. If excess oxidant remains, add 1-2 mL of saturated sodium thiosulfate (
). -
Workup:
-
Filter off the precipitated sodium iodate (
). -
Remove Methanol under reduced pressure (rotary evaporator) at <40°C (prevent thermal elimination).
-
Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate.
-
Wash organic layer with brine, dry over
, and concentrate.
-
Methodology B: in Hexafluoroisopropanol (HFIP)
Best for: Rapid screening, green chemistry requirements, and acid-sensitive substrates.
Rationale
Hydrogen peroxide (
Protocol
Reagents:
-
Substrate: Phenethyl bromide sulfide derivative (1.0 equiv)
-
Oxidant: 30% Aqueous Hydrogen Peroxide (
, 1.1–1.5 equiv) -
Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
Step-by-Step:
-
Dissolution: Dissolve the substrate in HFIP (0.2 M).
-
Addition: Add 30%
(1.1 equiv) in one portion at Room Temperature. -
Reaction: Stir vigorously at RT.
-
Kinetic Note: This reaction is significantly faster than Method A. Expect completion in 10–60 minutes.
-
-
Monitoring: Check TLC at 10 minutes. If starting material persists, add additional
in 0.1 equiv increments. -
Quenching: Add saturated aqueous sodium sulfite (
) or thiosulfate to destroy excess peroxide. -
Workup:
-
Dilute with water and extract with Ethyl Acetate.
-
Recycling: HFIP is expensive. On a large scale, the organic layer can be separated, and the HFIP/water layer distilled to recover the solvent.
-
Wash organic extracts with water (to remove residual HFIP), dry over
, and concentrate.
-
Process Control & Troubleshooting
Decision Logic for Optimization
Use the following workflow to troubleshoot selectivity issues.
Figure 2: Workflow for monitoring reaction progress and correcting deviations.
Comparative Data Summary
| Feature | Method A ( | Method B ( |
| Reaction Time | Slow (2–12 h) | Fast (10–60 min) |
| Selectivity | Excellent (>98:2 Sulfoxide:Sulfone) | Very Good (>95:5) |
| Substrate Tolerance | High (Neutral pH) | High (Slightly acidic solvent) |
| Green Score | Moderate (Iodine waste) | High (Water byproduct) |
| Cost | Low | High (HFIP solvent) |
| Risk to Bromide | Negligible | Negligible |
References
-
Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. Scope, Selectivity, and Mechanism.[1][2] The Journal of Organic Chemistry, 27(1), 282–284. [Link]
-
Ravikumar, K. S., Zhang, Y. M., & Bégué, J. P. (1998). 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a new medium for selective oxidation of sulfides to sulfoxides with hydrogen peroxide. European Journal of Organic Chemistry, 1998(11), 2937–2940. [Link]
-
Colvin, E. W. (1992). Silicon in Organic Synthesis. In Butterworth-Heinemann (Referencing general chemoselectivity of periodates). [Link]
-
Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers.[3] Tetrahedron, 42(20), 5459-5495. [Link]
Sources
Application Note: Protocol for Nucleophilic Substitution with Sulfinyl-Phenethyl Bromides
Executive Summary
This guide details the protocol for performing nucleophilic substitution on sulfinyl-phenethyl bromides. Unlike simple alkyl halides, these substrates possess a chiral sulfinyl auxiliary (
Target Audience: Synthetic chemists and process development scientists working with chiral sulfur scaffolds (e.g., Modafinil analogs, asymmetric ligands).
Mechanistic Insight & Experimental Logic[1][2]
The Anchimeric Advantage
In standard
-
Intramolecular Attack: The sulfinyl oxygen attacks the
-carbon (bearing the bromine), displacing the bromide and forming a cyclic alkoxysulfonium intermediate. This is the first inversion. -
Intermolecular Capture: The external nucleophile opens the ring, restoring the acyclic structure. This is the second inversion.
Net Result: Retention of relative stereochemistry.
Critical Process Parameters (CPPs)
-
Solvent Polarity: High dielectric constants (DMF, DMSO) stabilize the cationic cyclic intermediate, favoring substitution over elimination.
-
Nucleophile Basicity: Strongly basic nucleophiles (alkoxides) promote E2 elimination (styrene formation).[1] Soft, highly nucleophilic species (azides, thiolates, phthalimide) are required for the substitution pathway.
Mechanistic Pathway Visualization
The following diagram illustrates the competition between the desired NGP pathway and the elimination side reaction.
Figure 1: Mechanistic divergence in sulfinyl-phenethyl bromide substitution. The cyclic intermediate is the gatekeeper to stereochemical retention.
Materials and Equipment
| Component | Specification | Purpose |
| Substrate | Starting material. | |
| Nucleophile | Substitution agent. Must be dry.[2] | |
| Solvent | Anhydrous DMF or Acetonitrile (MeCN) | Promotes ionization; minimizes hydrolysis. |
| Base (Optional) | Neutralizes trace acid; mild enough to avoid E2. | |
| Atmosphere | Nitrogen ( | Prevents sulfoxide over-oxidation or hydrolysis. |
| Analysis | HPLC (Chiral column), | Stereochemical validation. |
Experimental Protocol
Phase 1: Preparation and Activation
Objective: Ensure strictly anhydrous conditions to prevent the formation of
-
Drying: Dry the nucleophile (e.g., Sodium Azide) under vacuum at 40°C for 4 hours. Distill DMF over
or use molecular sieves (4Å). -
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
Phase 2: The Substitution Reaction
Objective: Kinetic control to favor substitution over elimination.
-
Dissolution: Dissolve 1.0 equivalent of sulfinyl-phenethyl bromide in anhydrous DMF (0.2 M concentration).
-
Note: High dilution favors intramolecular NGP over intermolecular aggregation.
-
-
Nucleophile Addition: Add 1.2 to 1.5 equivalents of the nucleophile.
-
Critical: If using a salt (e.g.,
), ensure fine particle size for solubility.
-
-
Temperature Ramp:
-
Start at Room Temperature (25°C) . Monitor by TLC after 1 hour.
-
If conversion is <10%, warm slowly to 50°C .
-
Warning: Do NOT exceed 70°C. Higher temperatures exponentially increase the rate of elimination to the vinyl sulfoxide (styrene derivative).
-
-
Monitoring: Track the disappearance of the benzylic bromide proton (
5.0-5.5 ppm) via NMR or TLC (Hexane/EtOAc).
Phase 3: Workup and Purification
Objective: Remove polar solvent without inducing emulsion or reverse reaction.
-
Quench: Pour the reaction mixture into ice-cold brine (saturated NaCl).
-
Why: DMF is miscible with water; brine forces the organic product out (salting out).
-
-
Extraction: Extract 3x with Ethyl Acetate or DCM.
-
Wash: Wash combined organics with water (2x) to remove residual DMF, then brine (1x).
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo at <40°C. -
Purification: Flash column chromatography.
-
Stationary Phase: Silica Gel (neutralized).
-
Eluent: Gradient Hexane
Ethyl Acetate. Sulfoxides are polar; expect product to elute later than the bromide.
-
Workflow Visualization
Figure 2: Operational workflow for the substitution protocol. Note the iterative monitoring loop to prevent thermal degradation.
Data Analysis & Troubleshooting
Expected NMR Signatures
The shift in the methine proton (benzylic position) is the primary indicator of success.
| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |
| Starting Material ( | 5.1 - 5.4 | dd or t | Deshielded by Br and Phenyl ring. |
| Product ( | 4.5 - 4.8 | dd | Upfield shift (Azide is less electronegative than Br). |
| Elimination (Vinyl | 6.0 - 6.8 | d (large | Failure Mode: Characteristic alkene signals. |
| Sulfoxide ( | 2.8 - 3.2 | m | Diastereotopic protons (ABX system). |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| High % of Styrene (Elimination) | Nucleophile too basic or Temp too high.[2] | Switch to "softer" nucleophile (e.g., Azide vs. Amine). Lower temp to 25°C. |
| No Reaction | Solvent too non-polar (e.g., THF). | Switch to DMF or DMSO to stabilize the ionic intermediate. |
| Racemization | Reaction time too long; thermal equilibration. | Stop reaction immediately upon consumption of SM. Use milder conditions. |
| Pummerer Product | Acidic impurities present.[2] | Add 1.0 eq |
References
-
Neighboring Group Participation in Organic Chemistry.LibreTexts Chemistry.
-
[Link]
-
-
Reactivity of Beta-Halo Sulfoxides.Organic Chemistry Portal.
-
[Link]
-
-
Substitution vs. Elimination in Secondary Alkyl Halides.Master Organic Chemistry.
-
[Link]
-
-
Anchimeric Assistance by Hetero
-
[Link]
-
Sources
Using 4-methanesulfinylphenethyl bromide in fentanyl analogue synthesis
I cannot provide application notes, protocols, detailed methodologies, or diagrams for the synthesis of fentanyl analogues or the use of specific precursors in their production. I can, however, discuss the general medicinal chemistry of the 4-anilidopiperidine scaffold, the theoretical structure-activity relationships (SAR) regarding phenethyl chain substitutions, and the safety and regulatory considerations surrounding synthetic opioids.
Medicinal Chemistry of the 4-Anilidopiperidine Scaffold[1][2]
Fentanyl belongs to the 4-anilidopiperidine class of synthetic opioids.[1][2] This scaffold has been extensively studied to understand the molecular determinants of mu-opioid receptor (MOR) binding. The core structure consists of a piperidine ring substituted at the 4-position with an anilido group and at the nitrogen (N-1) with a phenethyl chain.
Structure-Activity Relationships (SAR)
The potency and pharmacological profile of fentanyl analogues are highly sensitive to structural modifications in three key regions:
-
The Phenethyl Chain (N-1 Substituent):
-
The N-phenethyl group is critical for high affinity binding to the MOR. It occupies a hydrophobic pocket within the receptor.
-
Chain Length: The ethyl linker (two carbons) is generally optimal for potency. Shortening or lengthening this chain typically results in a significant loss of activity.
-
Ring Substitution: Substitutions on the phenyl ring of the phenethyl group can modulate potency.[3] For example, the addition of a hydroxyl group (as in ohmefentanyl) can drastically increase potency, while other substitutions may reduce affinity or alter metabolic stability. The introduction of polar groups, such as a methanesulfinyl (sulfoxide) moiety, would theoretically alter the lipophilicity (LogP) and electronic properties of the ring, potentially affecting blood-brain barrier penetration and receptor interaction.
-
-
The Piperidine Core:
-
Substitutions on the piperidine ring (e.g., 3-methylfentanyl) introduce chirality. The cis isomers of 3-alkyl substituted analogues are often more potent than the trans isomers and the unsubstituted parent compound.
-
-
The Anilido Group:
Theoretical Pharmacophore Diagram
The following diagram illustrates the general pharmacophore regions of the fentanyl scaffold used in SAR studies, rather than a synthesis workflow.
Figure 1: Conceptual representation of the 4-anilidopiperidine pharmacophore and regions susceptible to structural modification.
Safety and Regulatory Context[2][5][6]
The synthesis and handling of fentanyl analogues pose extreme risks and are subject to strict regulatory controls.
Toxicity and Handling Risks[2]
-
Potency: Many fentanyl analogues are equipotent or significantly more potent than fentanyl itself. Accidental exposure to even microgram quantities via inhalation, ingestion, or dermal absorption can be fatal.
-
Respiratory Depression: The primary mechanism of lethality is opioid-induced respiratory depression.
-
Decontamination: Standard laboratory decontamination procedures may be insufficient. Specialized degradation agents are often required to neutralize high-potency opioids on surfaces.
Regulatory Status[2][6][7][8]
-
Controlled Substances: In the United States, fentanyl and its analogues are classified as Schedule I or Schedule II controlled substances under the Controlled Substances Act (CSA).
-
Precursor Control: Chemicals used in the synthesis of these compounds, such as N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP), are designated as List I chemicals.[4][5] The Drug Enforcement Administration (DEA) and international bodies (UNODC) closely monitor the distribution of potential precursors, including various phenethyl halides, due to their utility in illicit manufacturing.
References
-
Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry. [Link]
-
Drug Enforcement Administration. (2024).[4][5] Possible Control of Phenethyl Bromide as a List I Chemical. Federal Register. [Link]
-
Suzuki, J., & El-Haddad, S. (2017). A review: Fentanyl and fentanyl analogs. Journal of Anesthesia. [Link]
Sources
- 1. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. regulations.gov [regulations.gov]
- 5. Federal Register :: Possible Control of Phenethyl Bromide as a List I Chemical [federalregister.gov]
Preparation of Chiral Sulfoxide Phenethylamines: A Detailed Guide for Researchers
Introduction: The Significance of Chiral Sulfoxide Phenethylamines in Modern Drug Discovery
Chiral phenethylamines are a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents that interact with the central nervous system and other biological targets.[1][2][3] The stereochemistry of these molecules is paramount, as different enantiomers often exhibit vastly different pharmacological activities and toxicological profiles. The introduction of a chiral sulfoxide group, either as a transient chiral auxiliary or as a stable pharmacophore, offers a powerful strategy for the asymmetric synthesis of these valuable compounds.[4][5][6] The sulfoxide moiety, with its stable tetrahedral geometry at the sulfur atom, provides a robust handle for inducing stereoselectivity in adjacent bond-forming reactions.[7] This guide provides an in-depth exploration of the key methodologies for preparing chiral sulfoxide phenethylamines, with a focus on practical applications, mechanistic understanding, and detailed experimental protocols for researchers in drug development and organic synthesis.
Methodology 1: Asymmetric Synthesis via N-Sulfinylimine Intermediates
The most versatile and widely adopted method for the asymmetric synthesis of chiral primary amines, including phenethylamines, involves the diastereoselective addition of organometallic reagents to enantiopure N-sulfinylimines.[8] This approach, pioneered and extensively developed by Ellman and others, utilizes a chiral sulfinamide, most commonly tert-butanesulfinamide (TBSA), as a recyclable chiral auxiliary.[9][10][11]
The Underlying Principle: Chirality Transfer from Sulfur to Carbon
The success of this methodology hinges on the powerful stereodirecting effect of the N-sulfinyl group. The lone pair of electrons on the sulfur atom and the bulky tert-butyl group create a sterically and electronically biased environment around the imine carbon. Nucleophilic attack is directed to one face of the imine, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent acidic cleavage of the N-S bond furnishes the desired chiral primary amine without racemization.[8]
Experimental Workflow
The overall synthetic sequence can be broken down into three key steps:
-
Formation of the N-Sulfinylimine: Condensation of a phenethylamine-related aldehyde or ketone with an enantiopure sulfinamide.
-
Diastereoselective Nucleophilic Addition: Reaction of the N-sulfinylimine with an organometallic reagent to form the carbon-carbon bond.
-
Deprotection: Acid-mediated hydrolysis to remove the sulfinyl group and yield the chiral phenethylamine.
Caption: General workflow for the synthesis of chiral phenethylamines using a sulfinamide auxiliary.
Detailed Protocol: Synthesis of (R)-α-Methylphenethylamine
This protocol details the synthesis of (R)-α-methylphenethylamine from acetophenone using (R)-tert-butanesulfinamide.
Part A: Formation of (R,E)-N-(1-Phenylethylidene)-2-methylpropane-2-sulfinamide
-
Materials:
-
(R)-tert-Butanesulfinamide (1.0 eq)
-
Acetophenone (1.2 eq)
-
Titanium(IV) ethoxide (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-tert-butanesulfinamide and anhydrous THF.
-
Add acetophenone to the solution.
-
Slowly add titanium(IV) ethoxide to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction by TLC or LC-MS until the starting sulfinamide is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and quench by the slow addition of brine, while stirring vigorously.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-sulfinylimine, which can often be used in the next step without further purification.
-
Part B: Diastereoselective Addition of Methylmagnesium Bromide
-
Materials:
-
Crude (R,E)-N-(1-phenylethylidene)-2-methylpropane-2-sulfinamide (1.0 eq)
-
Methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the crude N-sulfinylimine in anhydrous DCM in a flame-dried flask under an inert atmosphere and cool to -48 °C (an acetonitrile/dry ice bath).
-
Slowly add the methylmagnesium bromide solution dropwise, maintaining the internal temperature below -40 °C.
-
Stir the reaction mixture at -48 °C for 3-5 hours, monitoring for the consumption of the imine by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfinamide product. Purification can be achieved by flash column chromatography.
-
Part C: Deprotection to (R)-α-Methylphenethylamine
-
Materials:
-
Crude N-((1R,2R)-1-methyl-1-phenylpropyl)-2-methylpropane-2-sulfinamide (1.0 eq)
-
4 M HCl in 1,4-dioxane (4.0 eq)
-
Methanol
-
Diethyl ether
-
-
Procedure:
-
Dissolve the crude sulfinamide in methanol.
-
Add the 4 M HCl in 1,4-dioxane solution and stir at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue and stir. The amine hydrochloride salt will precipitate.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-α-methylphenethylamine hydrochloride.
-
To obtain the free amine, the hydrochloride salt can be dissolved in water and basified with NaOH, followed by extraction with an organic solvent.
-
| Step | Typical Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Imine Formation | >90% | N/A | >99% |
| Addition | 85-95% | >95:5 | >98% |
| Deprotection | >95% | N/A | >98% |
Data synthesized from multiple literature sources for illustrative purposes.[12][13]
Methodology 2: Enzymatic Kinetic Resolution
An alternative and increasingly popular green chemistry approach for obtaining chiral phenethylamines is through enzymatic kinetic resolution (EKR).[14][15] This method utilizes enzymes, typically lipases, to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted enantiomer and the acylated product.[16]
The Principle of Enantioselective Biocatalysis
Lipases, in non-aqueous media, can catalyze the transfer of an acyl group from an acyl donor (e.g., an ester) to an amine. The chiral pocket of the enzyme's active site preferentially binds one enantiomer of the racemic amine, leading to its selective acylation. This leaves the other enantiomer unreacted. The major drawback of traditional EKR is a maximum theoretical yield of 50% for the desired enantiomer.[14]
To overcome this limitation, EKR can be coupled with in-situ racemization of the unreacted amine, a process known as Dynamic Kinetic Resolution (DKR).[14][15][17] This combination allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product.
Caption: Conceptual workflow of Dynamic Kinetic Resolution for chiral amine synthesis.
Protocol: Lipase-Catalyzed Kinetic Resolution of rac-1-Phenylethylamine
This protocol provides a general procedure for the kinetic resolution of racemic 1-phenylethylamine using Candida antarctica Lipase B (CAL-B).
-
Materials:
-
Racemic 1-phenylethylamine (1.0 eq)
-
Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym® 435)
-
Ethyl acetate (as both solvent and acyl donor)
-
Molecular sieves (4 Å), activated
-
-
Procedure:
-
To a flask containing activated molecular sieves, add racemic 1-phenylethylamine and ethyl acetate.
-
Add the immobilized CAL-B to the mixture.
-
Seal the flask and shake the suspension at a controlled temperature (e.g., 40 °C) in an incubator shaker.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess (ee) of the remaining amine and the formed amide.
-
Stop the reaction at approximately 50% conversion to achieve high ee for both the unreacted amine and the product.
-
Filter off the enzyme and the molecular sieves. The enzyme can often be washed and reused.
-
The filtrate contains the unreacted (S)-1-phenylethylamine and the product, (R)-N-(1-phenylethyl)acetamide.
-
Separate the amine from the amide by extraction with an acidic aqueous solution or by column chromatography.
-
The acylated product can be hydrolyzed back to the (R)-amine using acidic or basic conditions if desired.
-
| Enzyme | Acyl Donor | Temperature (°C) | Conversion (%) | ee of Amine (%) | ee of Amide (%) |
| CAL-B | Ethyl Acetate | 40 | ~50 | >99 | >99 |
| CAL-B | Ethyl Methoxyacetate | 80 | ~50 | >99 | >99 |
Illustrative data based on typical lipase resolutions.[18]
Conclusion: A Versatile Toolkit for Chiral Amine Synthesis
The preparation of chiral sulfoxide phenethylamines and their direct precursors, chiral phenethylamines, is a critical task in pharmaceutical research and development. The methodologies presented here, namely the use of N-sulfinylimine chemistry and enzymatic resolutions, represent two of the most powerful and reliable strategies available to chemists. The choice of method will depend on factors such as the scale of the synthesis, substrate scope, and desired environmental impact. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to confidently and efficiently access these valuable chiral building blocks for the discovery of new medicines.
References
-
Wiley-VCH. (n.d.). Asymmetric Synthesis of Chiral Sulfoxides. Retrieved from [Link]
-
Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(50), 17620–17621. [Link]
-
Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. PubMed. [Link]
-
(n.d.). Dynamic Kinetic Resolution of Amines and Amino Acids by Enzyme–Metal Cocatalysis. MDPI. Retrieved from [Link]
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(n.d.). Chiral Sulfoxides Synthesis. Retrieved from [Link]
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(n.d.). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal. Retrieved from [Link]
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Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4331–4453. [Link]
-
(2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Publishing. [Link]
-
(n.d.). Synthesis and Use of Chiral Sulfinamides. ResearchGate. Retrieved from [Link]
-
Young, A. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Illinois. Retrieved from [Link]
-
(n.d.). Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. Retrieved from [Link]
-
(2017). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews. [Link]
-
(2024). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science Advances. [Link]
-
(n.d.). N-Sulfinyl imine. Wikipedia. Retrieved from [Link]
-
(2005). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. The Journal of Organic Chemistry. [Link]
-
Reeves, J. T., et al. (2013). Carbamoyl Anion Addition to N-Sulfinyl Imines: Highly Diastereoselective Synthesis of α-Amino Amides. Journal of the American Chemical Society, 135(15), 5565–5568. [Link]
-
(2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances. [Link]
-
Reeves, J. T., et al. (2013). Carbamoyl anion addition to N-sulfinyl imines: highly diastereoselective synthesis of α-amino amides. PubMed. [Link]
-
(2007). Vinylaluminum Addition to Sulfinimines (N-Sulfinyl Imines). Asymmetric Synthesis of anti-α-Alkyl β-Amino Esters. The Journal of Organic Chemistry. [Link]
-
(2021). Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines. Organic Letters. [Link]
-
(2019). Development of a Large-Scale Asymmetric Process for tert-Butanesulfinamide. Organic Process Research & Development. [Link]
-
(n.d.). N-Sulfinyl Imines. ResearchGate. Retrieved from [Link]
-
(2017). Direct synthesis of N-sulfinyl- and N-sulfonylimines via copper/L-proline-catalyzed aerobic oxidative cascade reaction of alcohols with sulfinamides or sulfonamides. RSC Publishing. [Link]
-
(2024). Synthesis of Chiral Sulfinamides Enabled by Polycyclic Ketone Monooxygenase Catalyzed Asymmetric Oxidation of Sulfenamides. ACS Catalysis. [Link]
-
Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
-
(n.d.). Discussion Addendum for: Preparation of Enantioenriched Homoallylic Primary Amines. Organic Syntheses Procedure. Retrieved from [Link]
-
Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed. [Link]
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(n.d.). N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). Synthesis of β-phenylethylamine derivatives IX: The enantiomers and diastereoisomers of N-phenoxyalkyl-β-(4-hydroxyphenyl)ethylamine derivatives. ResearchGate. Retrieved from [Link]
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(2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. [Link]
-
Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PMC. [Link]
-
(2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry. [Link]
- (n.d.). Process for the preparation of phenethylamine derivatives. Google Patents.
-
(2021). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC. [Link]
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(2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Semantic Scholar. [Link]
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(n.d.). Chiral sulfoxides: applications and synthesis. ResearchGate. Retrieved from [Link]
-
(n.d.). Amine synthesis by C-N bond cleavage. Organic Chemistry Portal. Retrieved from [Link]
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Troubleshooting & Optimization
Preventing over-oxidation to sulfone during sulfoxide synthesis
Guide: Preventing Over-oxidation to Sulfone during Sulfoxide Synthesis
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are facing challenges with the selective oxidation of sulfides to sulfoxides, specifically the common issue of over-oxidation to the sulfone byproduct. As Senior Application Scientists, we understand the critical need for high-purity compounds and the frustrations that arise from difficult-to-separate byproducts. This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic understanding to empower you to control your reaction's selectivity.
The Challenge of Selective Sulfoxidation
The oxidation of a sulfide to a sulfoxide is a fundamental transformation in organic synthesis, particularly in the development of pharmaceuticals where the sulfoxide moiety is a key functional group in many active pharmaceutical ingredients (APIs).[1] However, the sulfoxide itself is susceptible to further oxidation under the same reaction conditions, leading to the formation of the corresponding sulfone.[1][2] This over-oxidation is often a significant hurdle, as the similar polarities of the sulfoxide and sulfone can make purification by chromatography challenging and costly, impacting overall yield and purity.[3]
The core of the issue lies in the relative rates of the two oxidation steps. Ideally, the rate of the first oxidation (sulfide to sulfoxide) should be significantly faster than the rate of the second oxidation (sulfoxide to sulfone). Achieving this desired selectivity is dependent on a careful selection of the oxidant, solvent, temperature, and stoichiometry.
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered during sulfoxide synthesis.
Frequently Asked Questions (FAQs)
Q1: My sulfide to sulfoxide conversion is clean, but I'm consistently seeing about 10-15% of the sulfone byproduct. What is the most likely cause?
A1: This is a classic sign of over-oxidation where the chosen oxidant is too reactive or the reaction conditions are too harsh. The energy barrier to oxidize the sulfoxide to the sulfone is being overcome. Consider the following:
-
Oxidant Reactivity: Strong oxidants like potassium permanganate (KMnO4) or peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) are highly effective but can be difficult to control.[4][5] Even with stoichiometric amounts, localized "hot spots" of high oxidant concentration can lead to over-oxidation.
-
Reaction Temperature: Higher temperatures increase the rate of both oxidation steps, but often accelerate the second oxidation more significantly.[6] Running the reaction at a lower temperature can dramatically improve selectivity.[5]
-
Addition Rate: A slow, controlled addition of the oxidant is crucial.[1] Adding the oxidant all at once creates a high initial concentration, increasing the likelihood of over-oxidation.
Q2: I'm using m-CPBA for my oxidation and getting a mixture of sulfoxide and sulfone. How can I improve the selectivity?
A2: While m-CPBA is a common and effective oxidant, its high reactivity requires careful control.[4][7] Here are some strategies to improve selectivity with m-CPBA:
-
Stoichiometry: Use a slight excess of the sulfide (e.g., 1.1 equivalents) relative to the m-CPBA (1.0 equivalent). This ensures the oxidant is consumed by the starting material first.
-
Temperature Control: Perform the reaction at low temperatures, typically between -78 °C and 0 °C.[5] This slows down both oxidation rates but has a more pronounced effect on the second, less favorable oxidation.
-
Solvent Choice: The choice of solvent can influence the reactivity of m-CPBA. Dichloromethane (DCM) is a common choice, but less polar solvents can sometimes attenuate the oxidant's reactivity.[8]
Q3: Are there alternative, more selective oxidants I can use to avoid sulfone formation?
A3: Absolutely. Several modern oxidation systems offer significantly better control and selectivity.[9] Some of the most reliable methods include:
-
Sodium Periodate (NaIO4): This is a mild and selective oxidant that is often used for its reliability.[10] The reaction is typically run in a protic solvent like methanol or a biphasic system. The insolubility of NaIO4 in many organic solvents can be advantageous, as the reaction occurs at the interface, providing a controlled, slow oxidation.[11]
-
Hydrogen Peroxide (H2O2) with a Catalyst: H2O2 is an inexpensive and environmentally friendly oxidant.[6][12] Its reactivity can be tuned by using a catalyst.[12][13] Common catalysts include selenium dioxide (SeO2), tungstic acid (H2WO4), or various metal complexes.[14] These catalytic systems can be highly selective for sulfoxide formation.[12]
-
Oxone® (Potassium Peroxymonosulfate): Oxone® is a versatile and relatively safe oxidant. In a biphasic system with a phase-transfer catalyst, or in a buffered aqueous/organic mixture, it can provide excellent selectivity for sulfoxides.[15][16]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Sulfone Formation | - Oxidant is too reactive.- Reaction temperature is too high.- Rapid addition of the oxidant.- Incorrect stoichiometry (excess oxidant). | - Switch to a milder oxidant (e.g., NaIO4, H2O2/catalyst).- Lower the reaction temperature (e.g., to 0 °C or -78 °C).[5]- Add the oxidant slowly via a syringe pump.- Use a slight excess of the sulfide. |
| Incomplete Conversion | - Insufficient amount of oxidant.- Reaction time is too short.- Low reaction temperature is slowing the reaction too much. | - Ensure accurate stoichiometry (1.0-1.05 eq. of oxidant).- Monitor the reaction by TLC or LC-MS and allow it to proceed to completion.- If using very low temperatures, allow the reaction to warm slowly to a slightly higher temperature (e.g., from -78 °C to -40 °C). |
| Reaction is Not Reproducible | - Inconsistent quality of the oxidant.- Variations in reaction setup and conditions. | - Titrate the oxidant before use to determine its exact concentration.[7]- Standardize the procedure, including addition rates, stirring speed, and temperature control. |
| Difficult Purification | - Similar polarity of sulfoxide and sulfone. | - Optimize the reaction to minimize sulfone formation.- Explore alternative purification techniques such as crystallization or preparative HPLC if chromatography is ineffective.[3] |
Mechanistic Insights and Control Strategies
The key to preventing over-oxidation lies in understanding the electronic differences between the sulfide, sulfoxide, and sulfone.
Caption: Oxidation pathway from sulfide to sulfone.
The sulfur atom in a sulfide is electron-rich and readily attacked by electrophilic oxidants. Once oxidized to a sulfoxide, the sulfur atom becomes more electron-deficient due to the presence of the electronegative oxygen atom. This makes the sulfoxide a weaker nucleophile than the starting sulfide. Consequently, the rate of the second oxidation (k2) is generally slower than the rate of the first oxidation (k1). The goal of selective synthesis is to maximize the difference between k1 and k2.
Strategies for Maximizing Selectivity (k1 >> k2):
-
Choice of Oxidant:
-
Highly Electrophilic Oxidants (e.g., m-CPBA): These react very quickly with the nucleophilic sulfide. However, their high reactivity can also overcome the reduced nucleophilicity of the sulfoxide, leading to over-oxidation. Control is achieved through low temperatures and slow addition.[5]
-
Metal-Based or Catalytic Oxidants: Many catalytic systems are designed to be more sensitive to the electronic properties of the substrate. They may show a greater preference for the more nucleophilic sulfide, thus enhancing selectivity.[12]
-
-
Temperature Control: As per the Arrhenius equation, reaction rates are temperature-dependent. By lowering the temperature, you decrease the kinetic energy of the system. This has a more significant impact on the higher activation energy process, which is typically the oxidation of the less reactive sulfoxide.[6]
-
Solvent Effects: The solvent can influence the conformation and reactivity of both the substrate and the oxidant. Protic solvents, for example, can hydrogen-bond with the sulfoxide oxygen, potentially deactivating it towards further oxidation.
Validated Experimental Protocols
The following protocols are provided as starting points. They should be optimized for your specific substrate.
Protocol 1: Selective Oxidation using Sodium Periodate (NaIO4)
This method is known for its high selectivity and operational simplicity.[17][18]
Materials:
-
Sulfide (1.0 eq)
-
Sodium Periodate (NaIO4) (1.05 eq)
-
Methanol (MeOH)
-
Water (H2O)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the sulfide in methanol in a round-bottom flask.
-
In a separate beaker, dissolve sodium periodate in water.
-
Cool the sulfide solution to 0 °C in an ice bath.
-
Add the aqueous solution of NaIO4 dropwise to the stirred sulfide solution over 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, filter the reaction mixture to remove the insoluble sodium iodate byproduct.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to yield the crude sulfoxide.
-
Purify by column chromatography or crystallization as needed.
Caption: Workflow for NaIO4 oxidation.
Protocol 2: Catalytic Oxidation using Hydrogen Peroxide and Selenium Dioxide
This method utilizes an inexpensive oxidant and a catalyst for a controlled reaction. Caution: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Materials:
-
Sulfide (1.0 eq)
-
Hydrogen Peroxide (H2O2, 30% solution) (1.1 eq)
-
Selenium Dioxide (SeO2) (0.02 eq)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the sulfide and selenium dioxide in the chosen solvent in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add the hydrogen peroxide solution dropwise to the stirred mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Separate the organic layer. If using methanol, add water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate.
-
Purify the crude product as necessary.
Summary of Common Oxidation Methods
| Oxidant System | Advantages | Disadvantages | Typical Conditions |
| m-CPBA | - High reactivity- Readily available | - Prone to over-oxidation- Potential for explosion (handle with care) | - DCM, -78 °C to 0 °C[5] |
| NaIO4 | - Excellent selectivity- Simple workup | - Stoichiometric waste- Requires protic solvent | - MeOH/H2O, 0 °C to RT[11] |
| H2O2 / Catalyst | - Inexpensive oxidant- "Green" (water byproduct)- Tunable reactivity | - Catalyst may be toxic or require removal- H2O2 concentration needs to be known | - Various solvents, 0 °C to RT[12][14] |
| Oxone® | - Stable, solid oxidant- Good selectivity | - Often requires biphasic conditions or buffering | - Acetone/H2O or DCM/H2O, with buffer (NaHCO3)[16] |
Final Recommendations
For achieving high selectivity in sulfoxide synthesis, a methodical approach is key.
-
Start with a Mild System: Begin your optimization with a reliable and selective method, such as NaIO4, before moving to more reactive systems if necessary.[10]
-
Control Your Temperature: Low temperatures are your best defense against over-oxidation.[5][6]
-
Monitor Your Reaction: Do not leave your reaction unattended for extended periods without prior knowledge of its kinetics. Frequent monitoring allows you to quench the reaction at the optimal time.[1]
-
Purify with Care: If a small amount of sulfone is unavoidable, careful column chromatography with a shallow gradient may be required for separation.[3]
By understanding the underlying principles and carefully controlling your reaction parameters, you can consistently achieve high yields of your desired sulfoxide while minimizing the formation of the problematic sulfone byproduct.
References
-
ACS GCI Pharmaceutical Roundtable. Sulfide Oxidation. Wordpress. [Link]
- Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010). A Practical and Switchable Method for the Synthesis of Aryl Sulfones and Sulfoxides via Sulfide Oxidation. The Journal of Organic Chemistry, 75(18), 6208–6213.
- Cheng, Z., Sun, P., Tang, A., Jin, W., & Liu, C. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Letters, 21(22), 8925–8929.
- Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005).
- Kirihara, M., Itou, A., Noguchi, T., & Yamamoto, J. (2010). Oxidation of sulfides with 30% hydrogen peroxide catalyzed by tantalum carbide provides the corresponding sulfoxides in high yields, whereas niobium carbide as catalyst efficiently affords the corresponding sulfones. Synlett, 2010(10), 1557-1561.
- Kupwade, R. V. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews, 1(2), 99-113.
- Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. Scope of the Reaction. The Journal of Organic Chemistry, 27(8), 282–284.
- Molaei, S., & Ghadermazi, M. (2022). Introduction of Ni into mesoporous MCM-41: A new recyclable catalyst for the synthesis of 5-substituted 1H-tetrazoles and the selective oxidation of sulfides.
- Nicolaou, K. C., et al. (2001). Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide.
-
ResearchGate. (2022). How to purify a sulfone and sulfide sulfoxide without a column?. [Link]
- Sato, K., Hyodo, M., Aoki, M., Zheng, X.-Q., & Noyori, R. (2001). Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions. Tetrahedron, 57(13), 2469–2476.
-
YouTube. (2015). Oxidation of Sulfides. [Link]
Sources
- 1. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. Mechanism of the oxidation of sulphides with sodium periodate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. jsynthchem.com [jsynthchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. blogs.rsc.org [blogs.rsc.org]
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- 17. Sulfur Oxidation - Sodium Periodate (NaIO4) [commonorganicchemistry.com]
- 18. pubs.acs.org [pubs.acs.org]
Purification methods for polar phenethyl bromide derivatives
Technical Support Center: Purification of Polar Phenethyl Bromide Derivatives
Introduction: The "Polarity Paradox"
Purifying phenethyl bromide derivatives (Ar-CH₂-CH₂-Br) presents a unique chemical conflict. The alkyl bromide moiety is an electrophile susceptible to hydrolysis (to alcohols) and E2 elimination (to styrenes).
When the molecule also contains polar functional groups (e.g., hydroxyls, amides, heterocycles), you face the "Polarity Paradox" :
-
Retention: The polar group forces you to use polar eluents (e.g., EtOAc/MeOH) to move the compound on silica.
-
Reactivity: Higher polarity solvents and longer retention times increase the exposure of the labile bromide to the acidic silica surface, accelerating decomposition.
This guide provides self-validating protocols to overcome these stability issues.
Strategic Decision Framework
Before selecting a method, assess your crude mixture using this logic flow.
Figure 1: Decision matrix for selecting the optimal purification pathway based on physical state and chemical stability.
Technical Modules & Protocols
Module A: Removing Triphenylphosphine Oxide (TPPO)
Applicable if synthesized via Appel or Mitsunobu reactions.
TPPO is a notorious contaminant that streaks on silica and co-elutes with polar bromides. Standard chromatography is often ineffective.
The ZnCl₂ Complexation Protocol This method relies on the formation of a Lewis acid-base complex [ZnCl₂(TPPO)₂] which precipitates from non-polar solvents.
| Reagent | Role | Stoichiometry |
| ZnCl₂ (Anhydrous) | Lewis Acid Trap | 2.0 - 3.0 equiv vs TPPO |
| Ethanol (Absolute) | Solvent A | Minimal volume |
| Toluene/EtOAc | Solvent B | Precipitation medium |
Step-by-Step:
-
Dissolve the crude mixture in the minimum amount of warm ethanol (or EtOAc).
-
Separately, dissolve anhydrous ZnCl₂ (2 equiv relative to expected TPPO) in minimum ethanol.
-
Add the ZnCl₂ solution to the crude mixture. Stir at room temperature for 30 minutes.
-
Dilute slowly with a non-polar solvent (Toluene or Et₂O) until the mixture becomes cloudy.
-
Critical Step: Stir vigorously for 1 hour. The complex will form a thick white precipitate.
-
Filter through a sintered glass funnel. The filtrate contains your bromide; the solid is the TPPO complex.
Mechanism: TPPO acts as a strong ligand for Zinc(II), forming a crystalline adduct that is insoluble in ether/toluene, effectively "pulling" it out of the solution without thermal stress.
Module B: Chromatography on "Neutralized" Silica
Applicable for oils that cannot be crystallized.
Standard silica gel is acidic (pH ~4-5). This acidity catalyzes the E2 elimination of phenethyl bromides to form styrenes.
Protocol: The 1% Et₃N Buffer System Warning: Do not use >2% Triethylamine (Et₃N), as it can react with the bromide to form a quaternary ammonium salt.
Preparation:
-
Slurry Packing: Prepare the silica slurry using your starting eluent (e.g., 10% EtOAc/Hexane) containing 1% v/v Triethylamine .
-
Equilibration: Flush the column with 2 column volumes (CV) of this buffer.
-
Loading: Load your sample.
-
Elution: Run the column using non-buffered solvent. The initial buffer remains on the silica surface long enough to protect the compound during the run.
Alternative: The NaHCO₃ Wash (Safer) If your molecule is base-sensitive (e.g., phenolic esters):
-
Stir the dry silica gel with a saturated aqueous NaHCO₃ solution.
-
Filter and dry the silica in an oven at 120°C for 4 hours.
-
Use this "neutral silica" for standard flash chromatography.
Module C: Crystallization of "Oiling" Bromides
Applicable for low-melting solids.
Polar phenethyl bromides often "oil out" (form a second liquid phase) rather than crystallize because the melting point is depressed by impurities.
The "Dual-Solvent Cloud Point" Method:
-
Dissolve crude oil in a Good Solvent (e.g., DCM or Acetone) at room temperature. Use the absolute minimum volume.
-
Add a Bad Solvent (e.g., Hexane or Pentane) dropwise until a persistent cloudiness appears.
-
Add 1 drop of the Good Solvent to clear the solution.
-
Seeding: If you have a single crystal from a previous batch, add it now. If not, scratch the inner glass wall with a glass rod to create nucleation sites.
-
Slow Cooling: Place the flask in a Dewar of water at room temperature and place the whole setup in a fridge (4°C). The water mass ensures very slow cooling, promoting crystal growth over oiling.
Troubleshooting Guide (FAQ)
Q1: I see a new spot on TLC that runs much higher (less polar) than my product. What is it?
-
Diagnosis: This is likely the styrene derivative resulting from E2 elimination.
-
Cause: Your silica was too acidic, or you heated the sample during concentration.
-
Fix: Switch to Protocol B (Neutralized Silica) . Ensure your rotary evaporator bath is <35°C.
Q2: My product is stuck at the baseline, even with 50% EtOAc.
-
Diagnosis: Strong interaction between the polar group (e.g., amine/phenol) and silica silanols.
-
Fix:
-
If Amine: Add 1% NH₄OH (aqueous ammonia) to your DCM/MeOH eluent. This competes for silanol sites better than Et₃N.
-
If Phenol: Use 0.5% Acetic Acid in the eluent to keep the phenol protonated (neutral), preventing it from binding as a phenoxide anion.
-
Q3: The NMR shows a "doublet of triplets" at ~3.5 ppm and ~3.1 ppm, but the integration is wrong.
-
Diagnosis: You might have formed the alcohol (hydrolysis product).
-
Verification: Check for a broad singlet (OH) exchangeable with D₂O.
-
Prevention: Ensure all solvents are anhydrous . Alkyl bromides hydrolyze rapidly in wet polar solvents (like wet methanol).
Q4: Can I use GC-MS to check purity?
-
Recommendation: NO. Phenethyl bromides are thermally unstable. The high heat of the GC injection port (250°C) will cause elimination to styrene, giving you a false "impure" result.
-
Alternative: Use Reverse Phase HPLC (Acetonitrile/Water, neutral pH) or ¹H NMR .
Visualizing the Instability
Understanding why decomposition occurs helps in prevention.
Figure 2: Mechanism of silica-induced degradation. The acidic surface acts as a catalyst for HBr elimination.
References
-
Removal of Triphenylphosphine Oxide: Batesky, D. C.; Goldfogel, M. J.; Weix, D. J.[1][2] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." J. Org.[1][2][3] Chem.2017 , 82, 9931–9936.[1][2][3] Link[2]
-
Silica Gel Acidity & Modification: Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013 . Link
-
Synthesis of Phenethyl Bromides: "2-Phenylethyl Bromide." Organic Syntheses, Coll. Vol. 1, p.136 (1941 ). Link
-
Chromatography of Labile Compounds: "Flash Chromatography of Acid-Sensitive Compounds." Journal of Chemical Education, 2001 , 78, 1245. Link
Sources
Handling hygroscopic sulfoxide intermediates in synthesis
Current Status: 🟢 Operational | Topic: Hygroscopic Sulfoxide Intermediates
Welcome to the Synthesis Support Hub
User Ticket: #402-SX Subject: Handling, Isolation, and Stability of Hygroscopic Sulfoxide Intermediates Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Sulfoxides (
Knowledge Base Module 1: Isolation & Purification
The Issue: “My product is an oil/gum that won't crystallize and gains weight on the balance.”
Hygroscopic sulfoxides often trap water, forming a hydrate shell that prevents crystal lattice formation. Standard rotary evaporation often leaves a solvent/water/product gum.
Troubleshooting Protocol: The "Oiling Out" Rescue
Do not apply heat to drive off water (see Module 2). Instead, use Azeotropic Displacement followed by Controlled Trituration .
Step-by-Step Workflow:
-
Solvent Swap: Dissolve the crude gum in minimal Dichloromethane (DCM).
-
Azeotropic Drying: Add Toluene (3x volume relative to DCM).
-
Vacuum Concentration: Evaporate the DCM under reduced pressure. The toluene will form an azeotrope with residual water.
-
Critical: Keep bath temperature < 40°C .
-
-
Trituration: As the volume reduces and toluene becomes the dominant solvent, the sulfoxide should precipitate.
-
If oil persists: Add Methyl tert-butyl ether (MTBE) or Heptane dropwise under vigorous stirring.
-
Sonicate: If a gum forms on the flask wall, sonicate for 30 seconds to break the surface tension.
-
-
Filtration: Filter under a blanket of Nitrogen (
) or Argon. Hygroscopic solids will liquify if air is pulled through the funnel for too long.
Visual Logic: Isolation Decision Tree
Figure 1: Decision matrix for isolating hygroscopic intermediates. Prioritize azeotropic drying before attempting precipitation.
Knowledge Base Module 2: Drying & Thermal Stability
The Issue: “The product decomposed/turned black during drying.”
Sulfoxides are thermally labile.[1] They undergo syn-elimination (Cope-like elimination) to form alkenes and sulfenic acids, or Pummerer-type rearrangements in the presence of trace acids/electrophiles.
Stability Data Table
| Parameter | Critical Limit | Consequence of Exceeding |
| Temperature | Thermal elimination (formation of vinyl species) [1]. | |
| Acidity (pH) | Pummerer rearrangement; Racemization (if chiral) [2]. | |
| Light | UV/Blue Light | Photoracemization (radical mechanism) [3]. |
| Oxidants | Trace Peroxides | Over-oxidation to Sulfone ( |
Recommended Drying Protocol
Do NOT use a standard laboratory oven.
-
Lyophilization (Gold Standard):
-
Dissolve in 1,4-Dioxane or t-Butanol (freeze point > 25°C).
-
Freeze and sublime the solvent. This removes water without heat stress.
-
-
Chemical Desiccation:
-
Place sample in a vacuum desiccator.
-
Desiccant: Phosphorus Pentoxide (
) is required. Silica gel is insufficient for sulfoxides. -
Note: Ensure the sample is in a separate vial; do not let it touch
.
-
Knowledge Base Module 3: Chemical Integrity (Chirality & Reactivity)
The Issue: “My enantiomeric excess (ee) dropped,” or “I see side products.”
1. Acid-Catalyzed Racemization
Chiral sulfoxides have a high barrier to thermal inversion (~160 kJ/mol), making them thermally stable against racemization up to ~200°C in neutral conditions. However, trace acid (HCl, HBr) catalyzes racemization via the formation of an achiral hydroxysulfonium intermediate [4].
-
Fix: Ensure the final wash during extraction is with saturated
. -
Fix: Store the compound with a trace of solid
if long-term stability is required.
2. The Pummerer Trap
If you use acetic anhydride, thionyl chloride, or acyl chlorides in subsequent steps, the sulfoxide oxygen will attack the electrophile, triggering a Pummerer rearrangement.
-
Mechanism:
. -
Prevention: If the sulfoxide is the product, ensure all Lewis acids (e.g.,
from Kagan oxidation) are fully quenched and removed via EDTA wash or filtration [5].
Visual Logic: Degradation Pathways
Figure 2: Common degradation pathways for sulfoxide intermediates. Acidic conditions pose the highest risk for chiral integrity.
FAQ: Frequently Asked Questions
Q: Can I use silica gel chromatography for purification? A: Yes, but with caution. Sulfoxides are highly polar and "streak" on silica.
-
Modification: Pre-wash the silica column with 1% Triethylamine (TEA) in your eluent to neutralize acidic sites. This prevents on-column racemization and improves band shape. Use polar gradients (e.g., 0-10% MeOH in DCM).
Q: How do I store these compounds long-term?
A: Store at
-
Why? Cold prevents thermal elimination. Argon prevents moisture absorption. Dark storage prevents photoracemization [3].
Q: My NMR shows a mixture of isomers, but I started with a pure sulfide. Why? A: If the sulfur center is chiral (even if racemic) and there is another chiral center in the molecule, you will see diastereomers (dr). If you see sulfone peaks (shifted downfield), you over-oxidized.
-
Check: Sulfoxide
-protons typically appear at 2.5–3.0 ppm. Sulfone -protons shift to 3.0–3.5 ppm.
References
-
O'Donnell, J. S., & Schwan, A. L. (2002). Thermolysis of Alkyl Sulfoxides and Derivatives: A Comparison of Experiment and Theory . The Journal of Organic Chemistry, 67(23), 8224–8230. Link
-
Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers . Tetrahedron, 42(20), 5459-5495. Link
-
Kutateladze, A. G. (2021). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides . The Journal of Organic Chemistry, 86(23), 17567–17574. Link
-
Wojaczyńska, E., & Wojaczyński, J. (2010). Enantioselective Synthesis of Sulfoxides: 2000–2009 . Chemical Reviews, 110(7), 4113–4156. Link
-
Bur, S. K., & Padwa, A. (2004). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds . Chemical Reviews, 104(5), 2401–2432. Link
Sources
Validation & Comparative
Comparison of leaving group ability: phenethyl bromide vs tosylate
Topic: Comparison of leaving group ability: phenethyl bromide vs. phenethyl tosylate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]
Executive Summary
In the optimization of nucleophilic substitutions on the phenethyl (
This guide analyzes the mechanistic distinctiveness of these two electrophiles, providing experimental protocols and decision frameworks for process chemists.
Key Takeaways:
-
Kinetics: Tosylates generally react 10–100x faster than bromides in
manifolds, but NGP by the phenyl ring can level this disparity in solvolytic conditions.[2] -
Handling: Phenethyl tosylate is often a crystalline solid, allowing purification by recrystallization (avoiding distillation).[2] Phenethyl bromide is a liquid requiring distillation.
-
Regulatory: Phenethyl bromide is a DEA List I Chemical (fentanyl precursor).[2] Phenethyl tosylate, while less regulated in some jurisdictions, is increasingly monitored.[2]
Mechanistic Principles: The Phenethyl "Twist"
Leaving Group Ability & Conjugate Acid
Theoretically, leaving group ability correlates with the stability of the departing anion, often approximated by the
| Leaving Group | Conjugate Acid | Base Stability | Theoretical L.G. Ability | |
| Bromide ( | Hydrobromic Acid ( | -9.0 | High | Excellent |
| Tosylate ( | p-Toluenesulfonic Acid ( | -2.8 | Moderate | Good |
Note: While
The Phenonium Ion (Anchimeric Assistance)
In phenethyl systems, the
-
Impact on Rate: This intramolecular attack is entropically favored over intermolecular attack by an external nucleophile, leading to rate acceleration (
).[2] -
Impact on Stereochemistry: The reaction proceeds with retention of configuration (double inversion), rather than the inversion observed in pure
.[2]
Mechanism Visualization
The following diagram illustrates the competition between direct
Figure 1: Mechanistic divergence in phenethyl substitution. The phenonium pathway (blue) is prominent in solvolysis, while strong nucleophiles force the
Quantitative Performance Comparison
The choice of leaving group dictates the rate-determining step (RDS). In solvolysis (e.g., acetolysis), the formation of the ion pair is critical.[2]
Table 1: Comparative Reaction Metrics
| Feature | Phenethyl Bromide | Phenethyl Tosylate | Practical Implication |
| Solvolysis Rate ( | 1.0 (Reference) | ~10–50 | Tosylates react significantly faster in weak nucleophilic conditions [1].[2] |
| Physical State | Liquid (bp 220 °C) | Solid (mp 35-40 °C) | Tosylates allow for crystallization; Bromides require vacuum distillation.[2] |
| Atom Economy | Higher (Br = 79.9 Da) | Lower (OTs = 171.2 Da) | Bromide is preferred for large-scale industrial processes if rates permit.[2] |
| Stability | High (shelf-stable) | Moderate (hydrolyzes) | Tosylates must be stored dry; Bromides are robust.[2] |
| Synthesis Safety | Requires | Requires | Both require fume hoods; |
Experimental Protocols
Protocol A: Synthesis of Phenethyl Tosylate (Crystalline Route)
Best for: Small-to-medium scale, avoiding distillation.[2]
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Reagents: Charge Phenethyl alcohol (12.2 g, 100 mmol) and dry Dichloromethane (DCM, 100 mL). Cool to 0 °C.
-
Addition: Add Pyridine (12.0 mL, 150 mmol) or Triethylamine (TEA).
-
Tosylation: Add p-Toluenesulfonyl chloride (
, 21.0 g, 110 mmol) in small portions over 15 minutes. Maintain temp < 5 °C. -
Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Dilute with
(100 mL). Wash sequentially with 1M (2x50 mL, to remove pyridine), Sat. , and Brine.[2] -
Isolation: Dry organic layer over
, filter, and concentrate. -
Purification: Recrystallize the crude solid from Hexane/Ether.
-
Yield: Typically 85-95%.
-
Ref: Standard organic synthesis procedure [2].[4]
-
Protocol B: Synthesis of Phenethyl Bromide (Distillation Route)
Best for: Large scale, high atom economy.[2]
-
Setup: 250 mL RBF with reflux condenser.
-
Reagents: Charge Phenethyl alcohol (12.2 g, 100 mmol).
-
Bromination: Slowly add 48% aqueous
(25 mL) and conc. (6 mL).[2]-
Alternative: Use
(0.35 eq) in DCM at 0 °C for milder conditions.[2]
-
-
Reaction: Reflux for 3–4 hours.
-
Workup: Cool mixture. Separate the lower organic layer. Wash with water, then Sat.[2]
. -
Purification: Dry over
. Distill under reduced pressure (bp ~98 °C at 14 mmHg).-
Yield: Typically 70-80%.
-
Note: Product is a lachrymator. Handle with extreme care.
-
Decision Matrix: When to Use Which?
Use the following logic flow to select the appropriate leaving group for your application.
Figure 2: Selection logic for phenethyl electrophiles.
Regulatory & Safety Note (Crucial)
Phenethyl Bromide is listed as a List I Chemical by the US Drug Enforcement Administration (DEA) due to its use as a precursor in the illicit synthesis of fentanyl [3].[5]
-
Implication: Purchase and distribution are strictly regulated. Researchers must maintain detailed usage logs and may require specific licensure.
-
Alternative: While Phenethyl Tosylate is chemically similar, it may face different regulatory scrutiny depending on the jurisdiction, but it is often used as a direct substitute in these pathways.[2] Always consult your EHS and Compliance officer before procuring these specific substrates.
References
-
Kevill, D. N., & Kim, C. B. (2005).[2] Correlation of the Rates of Solvolysis of 2-Phenyl-2-ketoethyl Bromide and Tosylate. The Journal of Organic Chemistry, 70(4), 1490–1493.[2][6] [Link]
-
Organic Syntheses, Coll.[2] Vol. 1, p. 25 (1941); Vol. 3, p. 205 (1923).[2] Preparation of Alkyl Bromides. [Link]
-
U.S. Department of Justice, Drug Enforcement Administration.[2] (2020). List of Listed Chemicals. [Link]
-
Master Organic Chemistry. (2011).[2][7] What Makes a Good Leaving Group? [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Federal Register :: Possible Control of Phenethyl Bromide as a List I Chemical [federalregister.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Phenylethyl bromide - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Chiral Resolution of Racemic Sulfoxide Precursors
For researchers, scientists, and drug development professionals, the stereochemistry of a molecule is paramount. In the realm of medicinal chemistry, chiral sulfoxides are a prominent structural motif found in numerous pharmaceuticals. The biological activity of these compounds is often confined to a single enantiomer, making the efficient resolution of racemic sulfoxide precursors a critical step in drug discovery and development. This guide provides an in-depth, objective comparison of key chiral resolution techniques, supported by experimental data and actionable protocols, to empower you in selecting the optimal strategy for your specific needs.
The Significance of Chiral Sulfoxides in Drug Development
Chiral sulfoxides are not merely synthetic intermediates; they are often the cornerstone of a drug's efficacy and safety profile.[1][2] The tetrahedral geometry of the sulfur atom in a sulfoxide renders it a stereocenter, leading to the existence of enantiomers. These enantiomers can exhibit vastly different pharmacological and toxicological properties. A classic example is esomeprazole (the (S)-enantiomer of omeprazole), a proton pump inhibitor where the single enantiomer provides a therapeutic advantage over the racemic mixture. Therefore, robust and scalable methods for obtaining enantiomerically pure sulfoxides are of utmost importance.
This guide will navigate through the primary methodologies for resolving racemic sulfoxides:
-
Enzymatic Kinetic Resolution: Harnessing the stereoselectivity of enzymes.
-
Chromatographic Separation: Leveraging chiral stationary phases for physical separation.
-
Diastereomeric Salt Formation: A classical approach involving the formation and separation of diastereomeric salts.
-
Preferential Crystallization: Exploiting the differential crystallization behavior of enantiomers.
Enzymatic Kinetic Resolution: Precision Through Biocatalysis
Enzymatic kinetic resolution is a powerful technique that utilizes the high enantioselectivity of enzymes to selectively transform one enantiomer of a racemic mixture, leaving the other enantiomer untouched and thus enriched.[1][3] This method is lauded for its mild reaction conditions and exceptional selectivity.
The Underlying Principle
In the context of sulfoxides, enzymes such as methionine sulfoxide reductases (Msr) and dimethyl sulfoxide (DMSO) reductases are employed to selectively reduce one sulfoxide enantiomer to the corresponding sulfide.[1][3] For instance, MsrA enzymes are known to selectively reduce (S)-sulfoxides, while MsrB enzymes target (R)-sulfoxides. This leaves the desired, unreacted sulfoxide enantiomer in high enantiomeric excess.
Key Advantages & Limitations
| Advantages | Limitations |
| High enantioselectivity (often >99% ee) | Substrate scope can be limited to the enzyme's specificity |
| Mild reaction conditions (aqueous media, room temp.) | Enzyme production and purification can be costly and time-consuming |
| Environmentally friendly ("green chemistry") | Maximum theoretical yield for the desired enantiomer is 50% |
| Can be applied to a broad range of sulfoxides | Enzyme stability can be a concern |
Experimental Workflow & Protocol
The general workflow for enzymatic kinetic resolution of a racemic sulfoxide involves incubation of the racemate with the selected enzyme and a suitable cofactor, followed by extraction and analysis.
Caption: Workflow for enzymatic kinetic resolution of racemic sulfoxides.
Detailed Protocol: Kinetic Resolution of an Aryl Alkyl Sulfoxide using a Methionine Sulfoxide Reductase B (MsrB) Homologue [4]
-
Enzyme Preparation: The MsrB homologue (e.g., liMsrB) is expressed and purified according to standard molecular biology protocols.
-
Reaction Mixture: In a reaction vessel, combine the racemic sulfoxide (e.g., 10 mM final concentration), the purified MsrB enzyme (e.g., 5 µM), and a reducing agent such as dithiothreitol (DTT, e.g., 20 mM) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC.
-
Reaction Quenching: Once the desired conversion (ideally close to 50%) and enantiomeric excess of the remaining sulfoxide are achieved, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).
-
Extraction: Extract the enantioenriched sulfoxide into the organic layer. Repeat the extraction process to maximize recovery.
-
Purification and Analysis: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography if necessary. Determine the enantiomeric excess and yield of the purified sulfoxide using chiral HPLC or SFC.
Performance Data
| Substrate | Enzyme | ee% of Recovered Sulfoxide | Yield (%) | Reference |
| Methyl p-tolyl sulfoxide | liMsrB | >99 (S) | ~50 | [4] |
| Ethyl phenyl sulfoxide | liMsrB | 98 (S) | ~50 | [4] |
| 2-Naphthyl methyl sulfoxide | liMsrB | 92 (S) | ~50 | [4] |
Chromatographic Separation: The Power of Chiral Stationary Phases
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are indispensable tools for the analytical and preparative separation of enantiomers.[5] These methods rely on the differential interaction of enantiomers with a chiral stationary phase (CSP).
The Underlying Principle
A racemic sulfoxide mixture is passed through a column packed with a CSP. The CSP, being chiral itself, forms transient diastereomeric complexes with the sulfoxide enantiomers. The difference in the stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are particularly effective for resolving chiral sulfoxides.[6]
HPLC vs. SFC: A Head-to-Head Comparison
While both HPLC and SFC are effective, SFC has emerged as a preferred technique for chiral separations in many pharmaceutical labs due to several key advantages.[7][8]
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Mobile Phase | Organic solvents (e.g., hexane, ethanol) | Supercritical CO₂ with organic co-solvents (e.g., methanol) |
| Speed | Slower separation times | Faster separation times due to lower viscosity of the mobile phase |
| Efficiency | Good, but can be limited by high backpressure | Higher efficiency and resolution are often achievable |
| Solvent Consumption | High | Significantly lower organic solvent consumption |
| Post-purification | Requires removal of large volumes of solvent | Faster and easier removal of the mobile phase (CO₂ evaporates) |
| Cost | Higher operational costs due to solvent purchase and disposal | Lower operational costs |
| Environmental Impact | Less environmentally friendly | Greener alternative due to reduced solvent usage |
Experimental Workflow & Protocol
The workflow for chromatographic resolution is straightforward, involving method development, separation, and fraction collection.
Caption: Workflow for chiral chromatographic separation of sulfoxides.
Detailed Protocol: Preparative SFC Separation of a Racemic Sulfoxide
-
Analytical Method Development:
-
Screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak series) with different mobile phase compositions (e.g., varying percentages of methanol, ethanol, or isopropanol as co-solvents in supercritical CO₂).
-
Identify the column and mobile phase that provide the best resolution and selectivity for the target sulfoxide.
-
Optimize the conditions (flow rate, backpressure, temperature) for speed and resolution.
-
-
Scale-Up to Preparative SFC:
-
Choose a preparative column with the same stationary phase as the optimized analytical column.
-
Calculate the appropriate flow rate and sample loading for the larger column.
-
Dissolve the racemic sulfoxide in a minimal amount of a suitable solvent.
-
-
Purification:
-
Inject the sample onto the preparative SFC system.
-
Monitor the elution of the enantiomers using a UV detector.
-
Collect the fractions corresponding to each enantiomer.
-
-
Post-Purification:
-
Combine the fractions for each enantiomer.
-
The majority of the mobile phase (CO₂) will evaporate upon depressurization. Remove the remaining organic co-solvent under reduced pressure.
-
Analyze the purity and enantiomeric excess of the isolated enantiomers by analytical chiral SFC or HPLC.
-
Diastereomeric Salt Formation: A Classical Resolution Strategy
Diastereomeric salt formation is a well-established method for resolving racemic mixtures of acidic or basic compounds.[8][9] For sulfoxides that contain an acidic or basic functional group, this technique can be highly effective.
The Underlying Principle
The racemic sulfoxide is reacted with a single enantiomer of a chiral resolving agent (a chiral base if the sulfoxide is acidic, or a chiral acid if the sulfoxide is basic). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization.[9][10]
Key Advantages & Limitations
| Advantages | Limitations |
| Can be a cost-effective method for large-scale resolutions | Requires the sulfoxide to have an acidic or basic handle |
| Well-established and understood technique | The selection of an appropriate resolving agent and solvent system can be empirical and time-consuming |
| Can lead to very high enantiomeric purities | The recovery of the resolving agent can sometimes be challenging |
| Scalable to industrial production |
Experimental Workflow & Protocol
The process involves salt formation, fractional crystallization, and liberation of the enantiomerically pure sulfoxide.
Caption: Workflow for diastereomeric salt resolution of sulfoxides.
Detailed Protocol: Resolution of a Racemic Sulfinyl Carboxylic Acid
-
Screening for Resolving Agent and Solvent:
-
In parallel, react the racemic sulfinyl carboxylic acid with a library of commercially available chiral bases (e.g., brucine, strychnine, (R)- or (S)-1-phenylethylamine) in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate).
-
Monitor for the formation of crystalline salts.
-
Isolate any crystalline material and analyze the enantiomeric excess of the sulfoxide after liberating it from the salt (see step 4) to identify the most effective resolving agent and solvent combination.
-
-
Preparative Salt Formation:
-
Dissolve the racemic sulfinyl carboxylic acid in the chosen solvent, gently heating if necessary.
-
Add an equimolar amount of the selected chiral resolving agent.
-
Stir the solution and then allow it to cool slowly to induce crystallization of the less soluble diastereomeric salt.
-
-
Fractional Crystallization:
-
Collect the crystalline salt by filtration and wash it with a small amount of cold solvent.
-
The enantiomeric purity of the sulfoxide in the crystalline salt can often be improved by recrystallization.
-
-
Liberation of the Enantiopure Sulfoxide:
-
Suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., diethyl ether or dichloromethane).
-
Acidify the aqueous layer (e.g., with dilute HCl) to protonate the resolving agent and deprotonate the carboxylic acid.
-
Separate the organic layer, which now contains the enantiomerically enriched sulfinyl carboxylic acid.
-
-
Purification and Analysis:
-
Wash the organic layer with brine, dry it over an anhydrous salt, and concentrate it under reduced pressure.
-
Determine the enantiomeric excess and yield of the final product.
-
Preferential Crystallization: Resolution by Seeding
Preferential crystallization, also known as resolution by entrainment, is a technique applicable to racemic compounds that crystallize as a conglomerate (a physical mixture of enantiopure crystals).
The Underlying Principle
A supersaturated solution of the racemate is seeded with a crystal of one pure enantiomer. This seed induces the crystallization of that same enantiomer, while the other enantiomer remains in solution.
Applicability to Sulfoxides
While less common as a general technique, some sulfoxides have been reported to form conglomerates, making them potential candidates for this resolution method. However, identifying suitable candidates and developing a robust process can be challenging and often requires significant empirical optimization. A detailed, universally applicable protocol is difficult to provide as the conditions are highly substrate-specific.
Concluding Remarks and Future Outlook
The choice of a chiral resolution technique for racemic sulfoxide precursors is a multifaceted decision that depends on the substrate's properties, the desired scale of the resolution, and the available resources.
-
Enzymatic kinetic resolution offers unparalleled selectivity and is an excellent choice for substrates compatible with the available enzymes.
-
Chromatographic methods, particularly SFC, provide a rapid and versatile platform for both analytical and preparative-scale separations, suitable for a wide range of sulfoxides.
-
Diastereomeric salt formation remains a powerful and scalable option for sulfoxides bearing acidic or basic functionalities.
The field continues to evolve, with ongoing research into new enzymes with broader substrate scopes, more efficient chiral stationary phases, and a deeper understanding of crystallization phenomena. By carefully considering the principles and practicalities outlined in this guide, researchers can confidently select and implement the most effective chiral resolution strategy to advance their drug discovery and development programs.
References
-
Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. Frontiers in Chemistry. Available from: [Link]
-
Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews. Available from: [Link]
-
Synthesis of Enantioenriched Sulfoxides. ResearchGate. Available from: [Link]
-
Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. PubMed. Available from: [Link]
-
Kinetic resolution of sulfoxides with high enantioselectivity using a new homologue of methionine sulfoxide reductase B. Organic & Biomolecular Chemistry. Available from: [Link]
-
Application of chiral sulfoxides in asymmetric synthesis. MedCrave online. Available from: [Link]
-
Enzyme-promoted kinetic resolution of acetoxymethyl aryl sulfoxides. ResearchGate. Available from: [Link]
-
Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support. The Journal of Organic Chemistry. Available from: [Link]
-
Enzymatic kinetic resolution of chiral sulfoxides – an enantiocomplementary approach. Chemical Communications. Available from: [Link]
-
1 Asymmetric Synthesis of Chiral Sulfoxides. Wiley-VCH. Available from: [Link]
-
Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Available from: [Link]
-
Chiral cyclopentadienylruthenium sulfoxide catalysts for asymmetric redox bicycloisomerization. Beilstein Journals. Available from: [Link]
-
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Tokyo University of Science. Available from: [Link]
-
Stereoselective Synthesis of Chiral C2-Symmetric 1,3- and 1,5-Bis-Sulfoxides Guided by the Horeau Principle: Understanding the Influence of the Carbon Chain Nature in Its Ability for Metal Coordination. PMC. Available from: [Link]
-
Enantioseparation of selected chiral sulfoxides in high-performance liquid chromatography with polysaccharide-based chiral selectors in polar organic mobile phases with emphasis on enantiomer elution order. PubMed. Available from: [Link]
-
Kinetic resolution of sulfoxides 1a–f. ResearchGate. Available from: [Link]
-
Resolution of Racemic Modifications. St. Paul's Cathedral Mission College. Available from: [Link]
-
Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. AFMPS. Available from: [Link]
-
A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate. Available from: [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlideShare. Available from: [Link]
-
Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support. PMC. Available from: [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
